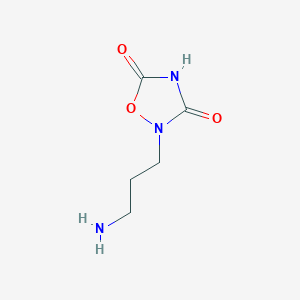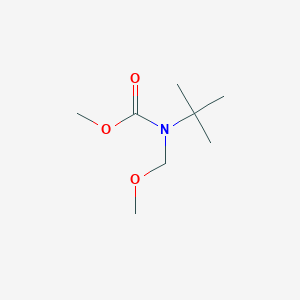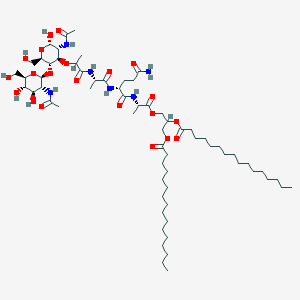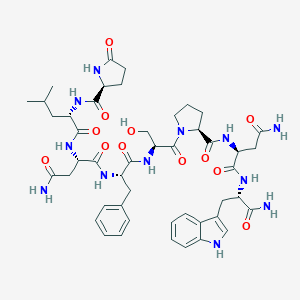
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide, also known as BTA-1, is a small molecule that has been studied for its potential as a therapeutic agent. BTA-1 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide can inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer development. In vivo studies have shown that N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide can reduce inflammation and protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide in lab experiments is its relatively low toxicity. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has been shown to have low toxicity in animal studies, making it a safer alternative to other potential therapeutic agents. One limitation of using N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide. One area of research is in the development of more potent and selective analogs of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide. Another area of research is in the identification of the specific enzymes and signaling pathways that are targeted by N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide. Further research is needed to fully understand the mechanism of action of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide involves the reaction of 6-amino-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid with benzylamine and trifluoroacetic anhydride. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has been studied for its potential use in various scientific research applications. One area of research is in the treatment of cancer. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
140379-38-0 |
|---|---|
Produktname |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide |
Molekularformel |
C14H13F3N4O3 |
Molekulargewicht |
342.27 g/mol |
IUPAC-Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H13F3N4O3/c1-20-11(22)9(10(18)19-13(20)24)21(12(23)14(15,16)17)7-8-5-3-2-4-6-8/h2-6H,7,18H2,1H3,(H,19,24) |
InChI-Schlüssel |
ORXWIDRGKWBMNL-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)C(F)(F)F |
Kanonische SMILES |
CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)C(F)(F)F |
Synonyme |
Acetamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl)-2,2,2-trifluoro-N-(phenylmethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




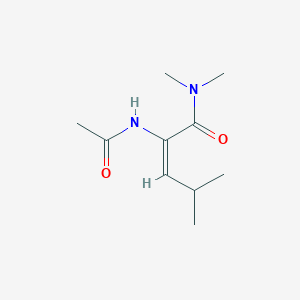

![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)

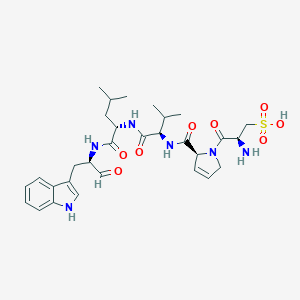

![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)

